molecular formula C10H11N3O3 B14191331 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole CAS No. 850734-90-6

1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole

Katalognummer: B14191331
CAS-Nummer: 850734-90-6
Molekulargewicht: 221.21 g/mol
InChI-Schlüssel: ZCDGZECQLRBISK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. This particular compound features a methoxyethyl group and a nitro group attached to the benzimidazole ring, which can influence its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole typically involves the nitration of 1-(2-Methoxyethyl)-1H-benzimidazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method can enhance the yield and purity of the product while minimizing the formation of by-products. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or catalyst.

Major Products Formed:

    Reduction: 1-(2-Aminoethyl)-5-nitro-1H-benzimidazole.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole and its derivatives often involves the interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The methoxyethyl group can influence the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.

Vergleich Mit ähnlichen Verbindungen

    1-(2-Methoxyethyl)-1H-benzimidazole: Lacks the nitro group, which can significantly alter its biological activity.

    5-Nitro-1H-benzimidazole: Lacks the methoxyethyl group, affecting its solubility and bioavailability.

    1-(2-Methoxyethyl)-5-amino-1H-benzimidazole: The amino group can provide different biological activities compared to the nitro group.

Uniqueness: 1-(2-Methoxyethyl)-5-nitro-1H-benzimidazole is unique due to the presence of both the methoxyethyl and nitro groups, which can synergistically enhance its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

850734-90-6

Molekularformel

C10H11N3O3

Molekulargewicht

221.21 g/mol

IUPAC-Name

1-(2-methoxyethyl)-5-nitrobenzimidazole

InChI

InChI=1S/C10H11N3O3/c1-16-5-4-12-7-11-9-6-8(13(14)15)2-3-10(9)12/h2-3,6-7H,4-5H2,1H3

InChI-Schlüssel

ZCDGZECQLRBISK-UHFFFAOYSA-N

Kanonische SMILES

COCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.